ethyl 4-[2-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate
Overview
Description
Ethyl 4-[2-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.18312656 g/mol and the complexity rating of the compound is 775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study conducted by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing various moieties, leading to compounds with antimicrobial, antilipase, and antiurease activities. This research underscores the potential of such compounds in developing new therapeutic agents against specific microbial strains and enzymes (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antihypertensive Agents
Another study focuses on the synthesis of piperidine derivatives with a quinazoline ring system, showcasing their potential as antihypertensive agents. This highlights the chemical's relevance in creating new medications for hypertension control, indicating a broader pharmacological application of such structures (Takai et al., 1986).
Antineoplastic Properties
Research by Markosyan et al. (2014) into the synthesis of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones demonstrates the antineoplastic properties of these compounds. This opens up avenues for their use in cancer therapy, particularly in the development of novel anticancer drugs (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
Properties
IUPAC Name |
ethyl 4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-3-33-25(32)28-14-12-19(13-15-28)29-23(31)20-6-4-5-7-21(20)27-24(29)34-16-22(30)26-18-10-8-17(2)9-11-18/h4-11,19H,3,12-16H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAESFNBRSLYGGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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